2-Phenylimidazo[1,2-A]pyrimidin-7-amine
Overview
Description
2-Phenylimidazo[1,2-A]pyrimidin-7-amine is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.24 . It is a white to yellow solid and is used as a research compound.
Synthesis Analysis
The synthesis of this compound involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis method involves the reaction of bromoacetophenone with 2,4-diaminopyrimidine in acetone, followed by filtration, washing, and drying .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4/c13-11-6-7-16-8-10 (14-12 (16)15-11)9-4-2-1-3-5-9/h1-8H, (H2,13,14,15) and the InChI key is HFVSHOVBIODWDY-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) through a Michael addition-type reaction . It has also been reported that adding an SO2Me pharmacophore at the para position of the C-2 phenyl ring enhances COX-2 potency and selectivity .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 210.24 .Scientific Research Applications
Carcinogenicity in Cooked Food : A compound closely related to 2-Phenylimidazo[1,2-a]pyrimidin-7-amine, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), found in cooked meat and fish, was observed to induce colon and mammary carcinomas in rats. This suggests a potential link to colon and breast malignancies in humans (Ito et al., 1991).
Synthesis and Biological Activity : Another study synthesized 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4- amine, a derivative of this compound. These compounds exhibited mild to moderate antibacterial and antioxidant activity (Maheswaran et al., 2012).
Importance in Medicinal Chemistry : The significance of Pyrido[1,2-a]benzimidazoles, related to the chemical structure , in medicinal chemistry for properties like solubility and DNA intercalation, is highlighted. For example, the antibiotic Rifaximin contains this heteroaromatic core (Masters et al., 2011).
Anti-Cancer and Antioxidant Activities : A study synthesized derivatives of this compound, evaluating them for anti-oxidant activity and cytotoxic activity against breast cancer, demonstrating potential in cancer treatment (Rehan et al., 2021).
Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidin-7-amines, structurally related to this compound, have been found as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).
Metabolism by Human Intestinal Microbiota : The metabolism of PhIP, a compound similar to this compound, by human intestinal bacteria indicates a role in the activation or detoxification of dietary carcinogens (Vanhaecke et al., 2006).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Given its molecular weight of 21024 , it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract .
Action Environment
The action, efficacy, and stability of 2-Phenylimidazo[1,2-A]pyrimidin-7-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to higher temperatures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-7-16-8-10(14-12(16)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVSHOVBIODWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678909 | |
Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591227-12-2 | |
Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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